molecular formula C19H21NO2 B14313420 N,N-Diethyl-2-(4-methylbenzoyl)benzamide CAS No. 112162-73-9

N,N-Diethyl-2-(4-methylbenzoyl)benzamide

Cat. No.: B14313420
CAS No.: 112162-73-9
M. Wt: 295.4 g/mol
InChI Key: LIOJRSOOSFPEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(4-methylbenzoyl)benzamide is an organic compound with the molecular formula C16H19NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzoyl group is substituted at the 2-position with a 4-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-methylbenzoyl)benzamide typically involves the acylation of N,N-diethylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-methylbenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Diethyl-2-(4-methylbenzyl)benzamide.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N,N-Diethyl-2-(4-methylbenzoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylbenzamide: Lacks the 4-methyl substitution on the benzoyl group.

    N,N-Dimethyl-2-(4-methylbenzoyl)benzamide: Has methyl groups instead of ethyl groups on the amide nitrogen.

    N,N-Diethyl-4-methylbenzamide: The benzoyl group is not substituted at the 2-position.

Uniqueness

N,N-Diethyl-2-(4-methylbenzoyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzoyl moiety and the diethyl substitution on the amide nitrogen can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

CAS No.

112162-73-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-methylbenzoyl)benzamide

InChI

InChI=1S/C19H21NO2/c1-4-20(5-2)19(22)17-9-7-6-8-16(17)18(21)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3

InChI Key

LIOJRSOOSFPEQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.